Glyceryl 1-monofluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

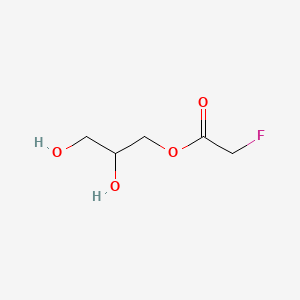

2,3-Dihydroxypropyl 2-fluoroacetate is an organic compound with the molecular formula C5H9FO4. This compound is characterized by the presence of both hydroxyl and fluoroacetate functional groups, making it a subject of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroxypropyl 2-fluoroacetate typically involves the esterification of 2,3-dihydroxypropyl alcohol with fluoroacetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of 2,3-dihydroxypropyl 2-fluoroacetate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds.

Types of Reactions:

Oxidation: 2,3-Dihydroxypropyl 2-fluoroacetate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur, where the fluoro group is replaced by other nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products:

Oxidation: 2,3-Dihydroxypropyl 2-carboxylate.

Reduction: 2,3-Dihydroxypropyl alcohol.

Substitution: 2,3-Dihydroxypropyl 2-hydroxyacetate.

Wissenschaftliche Forschungsanwendungen

Glyceryl 1-monofluoroacetate, a derivative of fluoroacetate, has garnered attention in various scientific research applications due to its unique biochemical properties. This compound is primarily studied for its effects on metabolic pathways, particularly in the context of toxicity and potential therapeutic interventions. Below is a comprehensive overview of its applications, supported by data tables and case studies.

Toxicology Studies

This compound is closely related to sodium fluoroacetate, known for its high toxicity. Research indicates that fluoroacetate compounds inhibit energy production by interfering with the citric acid cycle, leading to severe metabolic disturbances.

Key Findings:

- Mechanism of Action : this compound acts by inhibiting key enzymes in the citric acid cycle, resulting in energy depletion within cells .

- Animal Studies : In laboratory settings, this compound has been shown to cause acute kidney injury and multi-organ failure in animal models .

Antidote Research

Research has explored the use of this compound and related compounds as potential antidotes for fluoroacetate poisoning.

Case Studies:

- A case report highlighted the use of glycerol monoacetate as an antidote in animal studies, demonstrating its effectiveness in reducing ketone body levels and improving neurological outcomes . However, its efficacy in humans remains controversial due to adverse effects such as hyperglycemia and metabolic acidosis.

Metabolic Pathway Research

The compound's influence on metabolic pathways makes it a subject of interest in studies focused on metabolic disorders.

Research Insights:

- Studies indicate that this compound can alter glucose metabolism and lactate production, which are critical factors in conditions like diabetes and ischemia .

- The compound's ability to modify citrate transport at the mitochondrial level has implications for understanding energy metabolism under pathological conditions .

Table 1: Toxicological Effects of this compound

| Effect | Description | Reference |

|---|---|---|

| Energy Inhibition | Inhibits citric acid cycle enzymes | |

| Acute Kidney Injury | Observed in animal models post-exposure | |

| Multi-organ Failure | Resulting from severe metabolic disruption |

Table 2: Potential Therapeutic Applications

Wirkmechanismus

The mechanism of action of 2,3-dihydroxypropyl 2-fluoroacetate involves its interaction with specific molecular targets, such as enzymes involved in metabolic pathways. The fluoroacetate group can inhibit enzyme activity by forming a stable complex with the enzyme, thereby blocking its function. This inhibition can lead to the disruption of metabolic processes, making it a potential candidate for drug development.

Vergleich Mit ähnlichen Verbindungen

2,3-Dihydroxypropyl acetate: Lacks the fluoro group, making it less reactive in certain chemical reactions.

2-Fluoroethyl acetate: Contains a fluoro group but lacks the dihydroxypropyl moiety, resulting in different chemical properties and reactivity.

Uniqueness: 2,3-Dihydroxypropyl 2-fluoroacetate is unique due to the presence of both hydroxyl and fluoroacetate groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications, from organic synthesis to potential therapeutic uses.

Biologische Aktivität

Glyceryl 1-monofluoroacetate (G1MFA) is a compound of interest due to its unique biological activity, particularly in relation to its structural analogs, such as fluoroacetate. Understanding the biological implications of G1MFA requires an exploration of its mechanisms of action, toxicity profiles, and potential therapeutic applications.

This compound is an ester derivative that incorporates a fluorinated acetic acid moiety. Its chemical structure can be represented as follows:

The biological activity of G1MFA is closely related to its ability to interfere with metabolic pathways. Similar to fluoroacetate, G1MFA can be converted to fluorocitrate, which inhibits aconitase in the citric acid cycle. This inhibition disrupts cellular respiration by preventing the conversion of citrate to isocitrate, leading to energy depletion in cells and subsequent metabolic acidosis .

Inhibition of Metabolic Pathways

The primary biological effect of G1MFA is its inhibition of the tricarboxylic acid (TCA) cycle. Research indicates that compounds like fluoroacetate and its derivatives can lead to significant metabolic disturbances:

- Energy Depletion : By inhibiting aconitase, G1MFA reduces ATP production.

- Citrate Accumulation : Inhibition leads to an accumulation of citrate in tissues, which can have toxic effects .

- Calcium Binding : Citrate binds calcium ions, potentially leading to hypocalcemia and associated cardiovascular issues .

Case Studies

A notable case study involved a patient who ingested sodium fluoroacetate, a compound closely related to G1MFA. The patient exhibited severe metabolic derangements including respiratory failure and cardiac arrhythmias, attributed to the inhibition of the TCA cycle and subsequent energy crisis . This case highlights the potential dangers associated with compounds that share structural similarities with fluoroacetate.

Therapeutic Applications

Despite its toxicity, G1MFA has been explored for potential therapeutic applications, particularly as an antidote for fluoroacetate poisoning. Glycerol monoacetate has been suggested as a treatment option due to its ability to compete with fluoroacetate for coenzyme A binding, thereby mitigating some toxic effects . However, clinical outcomes vary, and alternative treatments are often preferred.

Research Findings

Recent studies have focused on the broader implications of organofluorine compounds like G1MFA:

- Neurotransmission Effects : Research indicates that fluoroacetate can alter glial cell function in the enteric nervous system, affecting neurotransmission and calcium signaling .

- Environmental Impact : The presence of fluoroacetate-producing plants raises concerns about ecological toxicity and food chain implications .

Summary Table: Biological Activity Overview

| Aspect | Details |

|---|---|

| Chemical Structure | C₅H₇FO₃ |

| Mechanism of Action | Inhibits aconitase in TCA cycle; leads to energy depletion |

| Toxicity Profile | Causes metabolic acidosis; citrate accumulation; hypocalcemia |

| Case Studies | Severe poisoning cases linked to fluoroacetate ingestion |

| Therapeutic Potential | Investigated as an antidote for fluoroacetate poisoning |

| Research Focus | Effects on neurotransmission; environmental toxicity |

Eigenschaften

CAS-Nummer |

371-46-0 |

|---|---|

Molekularformel |

C5H9FO4 |

Molekulargewicht |

152.12 g/mol |

IUPAC-Name |

2,3-dihydroxypropyl 2-fluoroacetate |

InChI |

InChI=1S/C5H9FO4/c6-1-5(9)10-3-4(8)2-7/h4,7-8H,1-3H2 |

InChI-Schlüssel |

WCWJRCWJPRMTLV-UHFFFAOYSA-N |

Kanonische SMILES |

C(C(COC(=O)CF)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.